molecular formula C16H22O B14394777 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol CAS No. 87995-43-5

3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol

Cat. No.: B14394777
CAS No.: 87995-43-5
M. Wt: 230.34 g/mol
InChI Key: WLMWHTSPCKQICO-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is a tertiary alcohol featuring a hexa-1,5-dien-3-ol backbone substituted with a phenyl group at position 1 and a bulky tert-butyl group at position 3.

Properties

CAS No.

87995-43-5

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

3-tert-butyl-1-phenylhexa-1,5-dien-3-ol

InChI

InChI=1S/C16H22O/c1-5-12-16(17,15(2,3)4)13-11-14-9-7-6-8-10-14/h5-11,13,17H,1,12H2,2-4H3

InChI Key

WLMWHTSPCKQICO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of phenylacetylene with tert-butylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The tert-butyl group significantly alters physical properties compared to smaller substituents. For example:

  • 4-Methyl-1-phenylhexa-1,5-dien-3-ol (): Boiling point: 321.3±21.0 °C (predicted) Density: 0.991±0.06 g/cm³ pKa: 14.25±0.20 The methyl group at C4 reduces steric hindrance compared to tert-butyl, enhancing solubility in nonpolar solvents .
  • (E)-1-Phenylhexa-1,5-dien-3-ol (): Synthesized via cobalt-catalyzed photoredox allylation (43% yield).

Table 1: Physical Properties of Analogous Compounds

Compound Substituent(s) Boiling Point (°C) Density (g/cm³) pKa
4-Methyl-1-phenylhexa-1,5-dien-3-ol C4-methyl 321.3±21.0 0.991±0.06 14.25
(E)-1-Phenylhexa-1,5-dien-3-ol None N/A N/A N/A
6-(Methylthio)hexa-1,5-dien-3-ol C6-methylthio N/A N/A N/A
Stereochemical and Catalytic Behavior
  • 4-Methyl-1-phenylhexa-1,5-dien-3-ol ():
    • Synthesized via iridium-catalyzed carbonyl crotylation with 72% yield , 10:1 dr , and 93% ee .
    • The methyl group at C4 promotes diastereo- and enantioselectivity due to moderate steric effects .

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